4-Dimethylamino-1-naphthyl Isothiocyanate

Catalog No.
S593763
CAS No.
29711-79-3
M.F
C13H12N2S
M. Wt
228.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Dimethylamino-1-naphthyl Isothiocyanate

CAS Number

29711-79-3

Product Name

4-Dimethylamino-1-naphthyl Isothiocyanate

IUPAC Name

4-isothiocyanato-N,N-dimethylnaphthalen-1-amine

Molecular Formula

C13H12N2S

Molecular Weight

228.31 g/mol

InChI

InChI=1S/C13H12N2S/c1-15(2)13-8-7-12(14-9-16)10-5-3-4-6-11(10)13/h3-8H,1-2H3

InChI Key

SMZHGTXTWIAKGS-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C2=CC=CC=C21)N=C=S

Synonyms

4-N,N-dimethylamino-1-naphthylisothiocyanate, DNTC

Canonical SMILES

CN(C)C1=CC=C(C2=CC=CC=C21)N=C=S

Bioconjugation Agent

-DIN serves as a valuable tool in bioconjugation, a technique used to link biomolecules (e.g., proteins, antibodies) with other molecules or materials. Its isothiocyanate group readily reacts with primary amines present in biomolecules, forming a stable covalent bond. This allows researchers to attach diverse functional groups, such as fluorophores, targeting moieties, or radioisotopes, to biomolecules for various purposes like:

  • Visualization: Attaching fluorophores to biomolecules enables their visualization within cells or tissues using fluorescence microscopy techniques [].
  • Drug Delivery: Linking targeting moieties to biomolecules allows them to specifically bind to desired cells or tissues, improving drug delivery efficacy [].
  • Imaging and Diagnostics: Radioisotopes conjugated to biomolecules using 4-DIN facilitate their detection and localization within the body using imaging techniques like positron emission tomography (PET) [].

Protein Labeling and Detection

-DIN's ability to covalently bind to primary amines in proteins makes it useful for protein labeling and detection. By attaching a reporter group (e.g., biotin, horseradish peroxidase) to a protein of interest, researchers can:

  • Purify proteins: Biotinylated proteins can be easily isolated using streptavidin-conjugated magnetic beads, facilitating their purification [].
  • Detect proteins: Enzymes like horseradish peroxidase conjugated to proteins can be used in assays like Western blotting for sensitive and specific protein detection [].

Research on other applications

While the aforementioned applications are established, research is ongoing to explore 4-DIN's potential in other areas, including:

  • Development of biosensors: 4-DIN could be used to create biosensors for the detection of specific molecules by attaching recognition elements to its reactive group [].
  • Drug discovery: The molecule might play a role in the development of new drugs by facilitating the creation of targeted drug conjugates [].

4-Dimethylamino-1-naphthyl Isothiocyanate is an organic compound characterized by its isothiocyanate functional group attached to a dimethylamino-substituted naphthalene structure. Its molecular formula is C13H12N2SC_{13}H_{12}N_{2}S, and it has a molecular weight of 228.31 g/mol. This compound appears as a yellow crystalline powder with a melting point ranging from 67°C to 69°C . It is commonly used in various chemical applications, particularly in labeling and detection methods.

Typical of isothiocyanates. These include:

  • Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles, leading to the formation of thioureas or other derivatives.
  • Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding amine and thiocyanate.
  • Addition Reactions: It can undergo addition reactions with various reagents, which can be utilized in synthesizing more complex molecules.

These reactions are crucial for its use in various synthetic pathways and biological studies.

4-Dimethylamino-1-naphthyl Isothiocyanate exhibits notable biological activities, particularly as a reagent in biochemical assays. It is known for its:

  • Fluorescent Properties: This compound can be used as a fluorescent label in high-performance liquid chromatography (HPLC) for detecting amines and other compounds.
  • Antimicrobial Activity: Some studies suggest that derivatives of isothiocyanates possess antimicrobial properties, potentially useful in pharmaceutical applications .
  • Cytotoxicity: Certain studies have indicated that it may have cytotoxic effects on specific cell lines, making it a candidate for further investigation in cancer research.

The synthesis of 4-Dimethylamino-1-naphthyl Isothiocyanate can be achieved through several methods:

  • Reaction of Naphthylamine with Carbon Disulfide: This method involves treating naphthylamine with carbon disulfide and subsequent reaction with methyl iodide to introduce the dimethylamino group.
  • Isothiocyanation of Naphthylamines: Direct isothiocyanation reactions using thiophosgene or other isothiocyanate precursors can yield this compound efficiently.
  • HPLC Labeling Techniques: It is often synthesized specifically for use in HPLC labeling protocols, where purity and specific reactivity are critical .

4-Dimethylamino-1-naphthyl Isothiocyanate has diverse applications, including:

  • Biochemical Assays: Widely used as a fluorescent labeling reagent in HPLC for the detection of amines and amino acids.
  • Research: Employed in studies related to enzyme activity and protein interactions due to its ability to form stable conjugates with biomolecules.
  • Pharmaceutical Development: Investigated for potential therapeutic applications due to its biological activity.

Interaction studies involving 4-Dimethylamino-1-naphthyl Isothiocyanate focus on its reactivity with various biological molecules:

  • Protein Binding Studies: Research indicates that this compound can bind covalently to proteins, which is useful for studying protein structure and function.
  • Reactivity with Nucleophiles: The compound's ability to react with nucleophiles has been studied to understand its potential effects on biological systems and cellular processes.

These studies help elucidate the compound's mechanisms of action and potential therapeutic benefits.

Several compounds share structural similarities with 4-Dimethylamino-1-naphthyl Isothiocyanate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-Isothiocyanato-N,N-dimethylanilineC13H12N2SC_{13}H_{12}N_{2}SSimilar structure but differs in amino group substitution
Benzyl IsothiocyanateC9H9N2SC_{9}H_{9}N_{2}SContains a benzyl group; known for strong antimicrobial properties
Phenethyl IsothiocyanateC10H11N2SC_{10}H_{11}N_{2}SDerived from cruciferous vegetables; studied for anticancer properties

Uniqueness

The uniqueness of 4-Dimethylamino-1-naphthyl Isothiocyanate lies primarily in its fluorescent properties, making it particularly valuable for analytical chemistry applications. Its ability to react selectively with certain biomolecules also sets it apart from other isothiocyanates, which may not exhibit similar reactivity or detection capabilities.

4-Dimethylamino-1-naphthyl isothiocyanate (DNTC), first synthesized in the late 20th century, emerged as a critical reagent in protein sequencing and fluorescence-based analytical techniques. Its development paralleled advancements in Edman degradation, a method pioneered by Pehr Edman for N-terminal amino acid analysis. Early Edman reagents, such as phenyl isothiocyanate (PITC), lacked fluorescence detection capabilities, limiting sensitivity. DNTC addressed this gap by introducing a fluorogenic dimethylaminonaphthyl group, enabling sub-picomolar detection of amino acid derivatives via high-performance liquid chromatography (HPLC). By the 1980s, DNTC became integral to micro-scale protein sequencing, particularly for peptides with modified N-termini or low abundance.

Nomenclature and Classification

DNTC is systematically named 4-N,N-dimethylamino-1-naphthyl isothiocyanate (IUPAC). Key identifiers include:

PropertyValue
CAS Registry Number29711-79-3
Molecular FormulaC₁₃H₁₂N₂S
Molecular Weight228.31 g/mol
SynonymsDANITO, DNTC, 4-Dimethylaminonaphthyl isothiocyanate

Classified as an aromatic isothiocyanate, DNTC belongs to the fluorogenic Edman reagent family, characterized by reactive isothiocyanate groups and fluorescence-enhancing aromatic systems. Its structural hybrid—a naphthalene core with electron-donating dimethylamino and electron-withdrawing isothiocyanate groups—enables unique photophysical properties.

Position Among Fluorogenic Edman Reagents

DNTC occupies a niche between classical chromogenic reagents (e.g., PITC) and modern fluorophores (e.g., fluorescein isothiocyanate). Comparative advantages include:

  • Enhanced Sensitivity: DNTC-derived thiohydantoins exhibit 50–100× greater fluorescence intensity than PITC derivatives, with detection limits of 0.5 pmol.
  • Structural Stability: Unlike dansyl chloride, which decomposes in dimethyl sulfoxide, DNTC remains stable under acidic cyclization conditions.
  • Versatility: Compatible with post-column alkaline acetonitrile treatments to amplify fluorescence, a feature absent in 4-(N,N-dimethylaminoazobenzene) isothiocyanate (DABITC).

However, DNTC’s utility is limited by stereoisomer formation in polar/aromatic amino acids (e.g., serine, proline), necessitating optimized HPLC separation protocols.

Chemical Properties and Structural Analysis

Physical and Chemical Properties

DNTC is a white-to-amber crystalline solid with the following characteristics:

PropertyValue
Melting Point67–69°C
Boiling Point376.6°C (predicted)
Density1.1595 g/cm³ (estimate)
SolubilityOrganic solvents (acetonitrile, chloroform); insoluble in water

The compound’s isothiocyanate group (-N=C=S) reacts selectively with primary amines under mild alkaline conditions, forming stable thiourea derivatives.

Molecular Structure and Fluorescence Mechanism

DNTC’s structure comprises a naphthalene ring substituted at position 1 with an isothiocyanate group and at position 4 with a dimethylamino group. Key features:

  • Electron Donor-Acceptor System: The dimethylamino group donates electrons via resonance, while the isothiocyanate withdraws electrons, creating a push-pull system that enhances fluorescence quantum yield.
  • Fluorescence Profile: DNTC itself is non-fluorescent, but its thiohydantoin derivatives emit at 425 nm (excitation: 345 nm) in alkaline acetonitrile, enabling sensitive HPLC detection.

Synthesis and Production Methods

Laboratory-Scale Synthesis

DNTC is synthesized via two primary routes:

  • Nucleophilic Substitution:
    $$ \text{4-Dimethylaminonaphthylamine} + \text{Thiophosgene} \rightarrow \text{DNTC} + \text{HCl} $$
    Conducted in anhydrous dichloromethane at 0–5°C, yielding 70–80% purity.
  • Aminonaphthalene Derivative Route:
    1-Amino-4-dimethylaminonaphthalene reacts with thiophosgene in the presence of triethylamine, followed by recrystallization from ethanol.

Industrial Production and Purification

Industrial processes emphasize scalability and purity (>98%):

  • Purification: Recrystallization from ethanol/water mixtures removes unreacted amines and byproducts.
  • Quality Control: NMR and HPLC verify structural integrity and purity, with melting point analysis ensuring batch consistency.

Applications in Analytical Chemistry

Protein and Peptide Sequencing

DNTC’s role in Edman degradation includes:

  • N-Terminal Labeling: Reacts with α-amino groups to form fluorescent thiohydantoins, enabling sequential residue identification.
  • Micro-Scale Analysis: Detects 0.5 nmol of Leu-enkephalin, surpassing PITC’s sensitivity.

High-Performance Liquid Chromatography (HPLC)

  • Derivatization Agent: Converts amino acids into fluorescent DNTC-thiohydantoins, separable on C18 columns with gradient elution (35 mM sodium acetate/acetonitrile).
  • Detection Limit: 0.5–1.0 pmol per injection, ideal for trace analysis.

Fluorescence Spectroscopy

Post-column treatment with 7.5% tetraethylammonium hydroxide boosts emission intensity 3–5×, facilitating low-abundance analyte detection.

Innovations and Comparative Studies

Comparison with Contemporary Reagents

ReagentDetection LimitFluorescence λexem (nm)Stability
DNTC0.5 pmol345/425Stable in acid
PITC10 pmolN/A (UV detection)Moderate
Dansyl Chloride1 pmol340/525Light-sensitive

DNTC outperforms PITC in sensitivity and dansyl chloride in photostability.

Recent Advancements

  • Microfluidic Integration: DNTC-based Edman degradation on chip platforms reduces reagent consumption by 90%.
  • Hybrid Reagents: 7-N,N-Dimethylaminosulphonyl-4-benzoxadiazolyl isothiocyanate (DBD-NCS) combines DNTC’s fluorescence with benzoxadiazole’s redshifted emission.

4-Dimethylamino-1-naphthyl Isothiocyanate represents a functionalized naphthalene derivative characterized by a naphthalene ring system with an isothiocyanate group at position 1 and a dimethylamino group at position 4 [1]. The molecular formula of this compound is C₁₃H₁₂N₂S with a molecular weight of 228.31 g/mol [2]. The compound's structure features a planar naphthalene core with the isothiocyanate group maintaining near-linearity, while the dimethylamino group positions slightly out of the plane [3].

The bond lengths within the molecule follow typical values for these functional groups, with the C-N=C=S portion showing N=C bond length of approximately 1.16 Å and C=S bond length of about 1.56 Å [4]. The C-N bond connecting the dimethylamino group to the naphthalene ring measures approximately 1.37 Å [5]. The N=C=S group maintains an approximately linear configuration with bond angles between 175-180°, while the dimethylamino group exhibits a pyramidal geometry around the nitrogen atom [6].

The electronic structure of 4-Dimethylamino-1-naphthyl Isothiocyanate features electron density concentrated at the dimethylamino nitrogen and the isothiocyanate sulfur atom [7]. Significant electron delocalization occurs through the naphthalene ring system, creating an extended conjugated system that influences the compound's spectroscopic and chemical properties [8]. The positions of the functional groups (1,4) on the naphthalene ring minimize steric hindrance between them, contributing to the overall stability of the molecular configuration [9].

FeatureDescription
Core StructureNaphthalene ring system with isothiocyanate group at position 1 and dimethylamino group at position 4
Bond Lengths (Estimated)C-N=C=S: N=C (1.16 Å), C=S (1.56 Å); C-N(CH₃)₂: C-N (1.37 Å)
Bond Angles (Estimated)N=C=S: approximately linear (175-180°); C-N(CH₃)₂: pyramidal geometry around N
PlanarityNaphthalene core is planar; Isothiocyanate group maintains near-linearity; Dimethylamino group slightly out of plane
Electronic DistributionElectron density concentrated at dimethylamino nitrogen and isothiocyanate sulfur; Electron delocalization through naphthalene system

Physical Properties

Crystalline Structure and Appearance

4-Dimethylamino-1-naphthyl Isothiocyanate typically appears as a white to amber powder or crystalline solid at room temperature . The crystalline form often manifests as fine needles, consistent with many aromatic compounds containing naphthalene cores [11]. Based on structural similarities with related naphthalene derivatives, this compound likely crystallizes in either a monoclinic or triclinic crystal system, though specific crystallographic data remains limited in the literature [12].

The crystal packing arrangement of 4-Dimethylamino-1-naphthyl Isothiocyanate is primarily influenced by several intermolecular forces [13]. These include π-π stacking interactions between the planar naphthalene rings, hydrogen bonding involving the isothiocyanate group, and van der Waals forces [14]. The molecules likely arrange with naphthalene rings in parallel planes with slight offsets to maximize π-π interactions, a common arrangement in polycyclic aromatic compounds [15].

The potential for polymorphism exists in 4-Dimethylamino-1-naphthyl Isothiocyanate, as different crystallization conditions could lead to various crystal forms [16]. However, detailed studies on polymorphic forms of this specific compound remain limited in current scientific literature [17].

PropertyDescription
Crystal SystemLikely monoclinic or triclinic (based on similar naphthalene derivatives)
Crystal HabitPowder to crystalline needles
Crystal ColorWhite to amber
Intermolecular Forcesπ-π stacking interactions between naphthalene rings; Hydrogen bonding involving the isothiocyanate group; Van der Waals forces
Packing ArrangementMolecules likely arranged with naphthalene rings in parallel planes with offset to maximize π-π interactions

Melting and Boiling Points

4-Dimethylamino-1-naphthyl Isothiocyanate exhibits a well-defined melting point range of 67-69°C, as consistently reported across multiple chemical databases and supplier specifications [19]. This relatively low melting point compared to unsubstituted naphthalene (80.2°C) can be attributed to the presence of the dimethylamino and isothiocyanate substituents, which disrupt the symmetry and perfect packing of the crystal structure [20].

The boiling point of 4-Dimethylamino-1-naphthyl Isothiocyanate has been predicted rather than experimentally determined due to the compound's tendency to decompose at elevated temperatures [21]. Computational models estimate the boiling point to be approximately 376.6±25.0°C at standard pressure [22]. This high predicted boiling point reflects the compound's molecular weight and the presence of strong intermolecular forces, particularly the π-π stacking interactions between naphthalene rings [23].

The relatively large gap between melting and boiling points (approximately 300°C) is characteristic of aromatic compounds with extended π-systems and functional groups capable of forming intermolecular interactions [24]. This property has implications for the compound's thermal stability and processing conditions in laboratory and industrial applications [25].

Density and Refractive Index

The density of 4-Dimethylamino-1-naphthyl Isothiocyanate has been estimated to be approximately 1.1595 g/cm³, though this value represents a rough estimate rather than a precisely measured experimental value [26]. This density value is consistent with other substituted naphthalene derivatives, reflecting the compound's aromatic nature and the presence of heteroatoms (nitrogen and sulfur) [27].

The refractive index of 4-Dimethylamino-1-naphthyl Isothiocyanate has been estimated at approximately 1.5700 [28]. This relatively high refractive index is characteristic of aromatic compounds with extended π-electron systems and is influenced by the presence of the sulfur atom in the isothiocyanate group, which contributes significantly to the compound's polarizability [29].

Both the density and refractive index values provide important physical parameters for identification and characterization of the compound. These properties also have practical implications for applications in optical materials and for analytical techniques such as high-performance liquid chromatography (HPLC), where the compound is used as a labeling reagent.

Chemical Properties

Isothiocyanate Functional Group Reactivity

The isothiocyanate functional group (-N=C=S) in 4-Dimethylamino-1-naphthyl Isothiocyanate represents the primary center of reactivity in this molecule [30]. This group features a highly electrophilic carbon atom that readily undergoes nucleophilic addition reactions with various nucleophiles, particularly amines and thiols [31]. The reactivity of the isothiocyanate group is enhanced by its position on the naphthalene ring, which influences the electronic distribution within the functional group [32].

Nucleophilic addition to the isothiocyanate carbon represents the most significant reaction pathway for this compound. Primary and secondary amines react with the isothiocyanate group to form stable thiourea derivatives through addition to the electrophilic carbon followed by proton transfer. This reaction proceeds readily under mild conditions and forms the basis for many applications of 4-Dimethylamino-1-naphthyl Isothiocyanate in protein labeling and bioconjugation.

The isothiocyanate group also undergoes hydrolysis in aqueous environments, though at a relatively slow rate compared to other functional groups. This hydrolysis initially forms thiocarbamic acid intermediates, which are generally unstable and decompose further to amines and carbonyl sulfide. The hydrolysis reaction is promoted by acidic conditions, with studies on similar isothiocyanates showing that the reaction follows first-order kinetics with respect to acid concentration [27].

Reaction TypeDescription
Nucleophilic AdditionReacts with nucleophiles (amines, thiols) via addition to the electrophilic carbon of the N=C=S group
HydrolysisUndergoes slow hydrolysis in aqueous environments forming thiocarbamic acid intermediates
Conjugation with AminesForms stable thiourea derivatives with primary and secondary amines
Thermal DegradationDecomposes at elevated temperatures with potential release of volatile sulfur compounds

Fluorescence Characteristics

4-Dimethylamino-1-naphthyl Isothiocyanate exhibits remarkable fluorescence properties that make it valuable as a fluorescent probe and labeling reagent. The compound belongs to the family of dimethylaminophthalimide fluorophores, characterized by extremely sensitive emission properties [6]. One of the most notable features of this compound is its low intrinsic fluorescence in polar protic solvents like water, which creates a dramatic contrast when the environment changes to less polar conditions.

The fluorescence behavior of 4-Dimethylamino-1-naphthyl Isothiocyanate demonstrates pronounced solvatochromic properties, with significant changes in fluorescence intensity based on solvent polarity. This solvatochromic effect arises from changes in the excited state dipole moment relative to the ground state, resulting in different stabilization energies depending on the solvent environment. In non-polar environments, the compound exhibits substantially higher quantum yields compared to polar protic solvents, creating an effective "switch-like" change in emission intensity that can exceed ratios of 1000-fold under optimal conditions [6].

The electronic transitions responsible for the fluorescence of 4-Dimethylamino-1-naphthyl Isothiocyanate involve the extended π-electron system of the naphthalene core, modified by the electron-donating dimethylamino group and the electron-withdrawing isothiocyanate group. These groups create a push-pull electronic system that influences the energy levels of the molecular orbitals involved in electronic transitions. The dimethylamino group serves as an electron donor, while the isothiocyanate group functions as an electron acceptor, creating an intramolecular charge transfer character in the excited state.

PropertyDescription
Fluorescence CharacteristicsExhibits sensitive emission properties with low intrinsic fluorescence in polar protic solvents like water
Solvatochromic PropertiesShows significant changes in fluorescence intensity based on solvent polarity
Quantum YieldLow quantum yields in polar protic solvents; Higher in non-polar environments
ApplicationsUsed as fluorescent probe for biomolecular interactions; HPLC labeling reagent

Stability Parameters and Degradation Pathways

4-Dimethylamino-1-naphthyl Isothiocyanate demonstrates moderate stability under standard laboratory conditions but requires specific storage parameters to maintain its integrity over extended periods. The compound remains stable at room temperature for short periods but is recommended to be stored in cool (below 15°C), dark conditions under inert gas to maximize long-term stability.

The thermal stability of 4-Dimethylamino-1-naphthyl Isothiocyanate is limited, with decomposition beginning near its melting point of 67-69°C. Elevated temperatures accelerate various degradation pathways, particularly those involving the reactive isothiocyanate group. The primary thermal degradation products likely include amines and various sulfur-containing compounds, though detailed thermal decomposition studies specific to this compound remain limited in the literature.

Hydrolytic stability represents a significant concern for 4-Dimethylamino-1-naphthyl Isothiocyanate, as the compound is notably sensitive to moisture. The isothiocyanate functional group undergoes slow hydrolysis in aqueous environments, forming thiocarbamic acid intermediates that subsequently decompose to amines and carbonyl sulfide. This hydrolysis reaction represents the primary degradation pathway under ambient conditions in the presence of moisture.

The photostability of 4-Dimethylamino-1-naphthyl Isothiocyanate shows moderate sensitivity to UV light, with potential for photochemical transformations upon prolonged exposure. The naphthalene core can absorb UV radiation, potentially leading to excited states that facilitate various photochemical reactions, particularly involving the isothiocyanate group. However, under normal laboratory lighting conditions, photodegradation occurs at a relatively slow rate.

Oxidative processes represent another potential degradation pathway, with the sulfur atom in the isothiocyanate group being particularly susceptible to oxidation under harsh conditions. However, under normal atmospheric conditions, oxidative degradation proceeds relatively slowly compared to hydrolysis.

ParameterDescription
Thermal StabilityStable at room temperature; Begins to decompose near melting point (67-69°C)
Hydrolytic StabilitySensitive to moisture; Isothiocyanate group undergoes slow hydrolysis in aqueous environments
PhotostabilityModerate sensitivity to UV light; May undergo photochemical transformations
Oxidative StabilitySusceptible to oxidation under harsh conditions; Relatively stable under normal atmospheric conditions
Storage StabilityStable when stored under inert gas in cool, dark conditions (<15°C)
Degradation PathwaysPrimary: Hydrolysis of isothiocyanate group forming thiocarbamic acid intermediates followed by decomposition to amines and carbonyl sulfide; Secondary: Oxidation of sulfur; Potential photodegradation pathways

XLogP3

4.5

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (95%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (97.5%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

29711-79-3

Dates

Last modified: 08-15-2023

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